molecular formula C26H29NO6 B11151312 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11151312
M. Wt: 451.5 g/mol
InChI Key: WRZQYISDLVZRHX-UHFFFAOYSA-N
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Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic compound that belongs to the class of coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with 6-{[(benzyloxy)carbonyl]amino}hexanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a fluorescent probe for detecting reactive oxygen species in cells and tissues.

    Biology: Exhibits anti-inflammatory and antioxidant properties, making it useful in studying cellular responses to oxidative stress.

    Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells through the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits the activity of certain enzymes involved in the inflammatory response and oxidative stress.

    Apoptosis Induction: It induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound for scientific research.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C26H29NO6/c1-17-18(2)25(29)33-24-19(3)22(14-13-21(17)24)32-23(28)12-8-5-9-15-27-26(30)31-16-20-10-6-4-7-11-20/h4,6-7,10-11,13-14H,5,8-9,12,15-16H2,1-3H3,(H,27,30)

InChI Key

WRZQYISDLVZRHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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